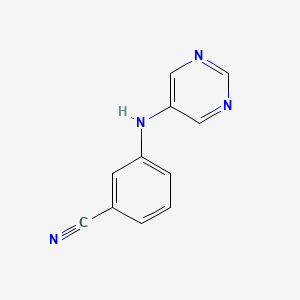
Benzonitrile,3-(5-pyrimidinylamino)-
Cat. No. B8605718
M. Wt: 196.21 g/mol
InChI Key: LEVSXIJOXSHZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08796295B2
Procedure details


5-Bromopyrimidine (1 g, 6 mmol, 1 eq), 3-aminobenzonitrile (0.892 mg, 7.55 mol, 1.20 eq), Cs2CO3 (2.87 g, 8.81 mmol, 1.40 eq), Pd2(dba)3 (347 mg, 0.603 mmol, 0.080 eq), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (437 mg, 0.755 mmol, 0.120 eq) and dioxane (15 mL) were added to a microwave vial. The vial was purged with argon, capped and heated at 100° C. for 18 h. After cooling the reaction was filtered over a plug of celite and the plug was washed with 5% MeOH/CH2Cl2. The solvents were removed in vacuo and the crude mixture was purified by flash chromatography on silica gel afforded 1.1 g (89%) of the title compound as an orange solid: 1H NMR (400 MHz, CDCl3) δ 8.86 (s, 1H), 8.73 (s, 1H), 8.63 (s, 2H), 7.49-7.43 (m, 2H), 7.43-7.39 (m, 1H), 7.32 (dt, J=7.2, 1.4 Hz, 1H); [M+1]+: 197.2.


Name
Cs2CO3
Quantity
2.87 g
Type
reactant
Reaction Step One

Quantity
437 mg
Type
reactant
Reaction Step One



Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[NH2:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[C:12]#[N:13].C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[N:4]1[CH:3]=[C:2]([NH:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#[N:13])[CH:7]=[N:6][CH:5]=1 |f:2.3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=NC1
|
|
Name
|
|
|
Quantity
|
0.892 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C#N)C=CC1
|
|
Name
|
Cs2CO3
|
|
Quantity
|
2.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
437 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
347 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was purged with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
capped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered over a plug of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the plug was washed with 5% MeOH/CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude mixture was purified by flash chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=CC(=C1)NC=1C=C(C#N)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
